molecular formula C17H14F2N2O3 B4942538 N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

Cat. No.: B4942538
M. Wt: 332.30 g/mol
InChI Key: DYTCPBLMNQNRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic small molecule featuring a quinoline core substituted with two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a 5-(methoxymethyl)furan-2-carboxamide moiety at position 4. The compound’s design leverages fluorine atoms to enhance metabolic stability and lipophilicity, while the methoxymethyl group on the furan ring may improve aqueous solubility.

Properties

IUPAC Name

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-9-5-14(12-6-10(18)7-13(19)16(12)20-9)21-17(22)15-4-3-11(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTCPBLMNQNRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C17H14F2N2O3
  • CAS Number : 1018058-43-9

Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific enzymes or pathways involved in disease processes. The quinoline structure is known for its ability to interact with various biological targets, including kinases and receptors.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance:

  • In vitro studies show that quinoline-based compounds can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. One study reported that a related compound significantly reduced glioma cell viability through multiple mechanisms, including necroptosis and autophagy induction .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways:

  • Example Study : A related compound exhibited potent anti-inflammatory activity in murine models, reducing levels of IL-1 and PGE2 production . This suggests that this compound may also exert similar effects.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

Enzyme Inhibition Type IC50 Value
Cyclooxygenase (COX)Competitive>10 μM
LipoxygenaseNon-competitive<10 μM

These findings indicate that the compound could be explored for its potential in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Study on Glioma Cells : A study demonstrated that a related quinoline derivative inhibited glioma cell growth significantly, with IC50 values indicating high potency against tumor cells while sparing normal astrocytes .
  • Anti-inflammatory Activity : Another investigation into a similar compound revealed its effectiveness in reducing inflammation markers in animal models, suggesting a therapeutic role in chronic inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Hypothesized Properties

Compound Name Quinoline Substituents Linker/Connecting Group Terminal Group Key Structural Differences vs. Target Compound
Target Compound 6,8-difluoro-2-methyl None 5-(methoxymethyl)furan-2-carboxamide Reference compound
Patent Compound 1: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide 3-cyano-6-(piperidinylidene acetamido)-7-(tetrahydrofuran-3-yl-oxy) Pyrimidin-4-yl-amino Benzamide Bulkier substituents (piperidinylidene, tetrahydrofuran-oxy) may reduce membrane permeability. Benzamide increases lipophilicity.
Patent Compound 2: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide Same as Compound 1 Pyrimidin-4-yl-amino Furan-2-carboxamide Terminal furan lacks methoxymethyl, likely reducing solubility. Linker pyrimidinyl-amino may alter binding kinetics.
Patent Compound 3: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide Same as Compound 1 Pyrimidin-4-yl-amino Thiophene-2-carboxamide Thiophene (vs. furan) increases lipophilicity but may decrease metabolic stability.

Key Comparative Insights

  • Fluorine Substitution: The target compound’s 6,8-difluoro groups are absent in the patent analogs. Fluorination typically enhances metabolic stability by blocking oxidation sites, suggesting superior pharmacokinetics compared to non-fluorinated analogs .
  • Terminal Group Modulation: The methoxymethyl furan in the target compound likely improves solubility over Patent Compound 3’s thiophene (logP reduction) and Patent Compound 1’s benzamide (higher logP).
  • Linker Complexity: The patent compounds feature pyrimidinyl-amino linkers, which introduce additional hydrogen-bonding sites. This may enhance target affinity but could also increase molecular weight and reduce passive diffusion.

Research Findings and Implications

Fluorine Impact: Fluorinated quinoline derivatives often exhibit enhanced target engagement due to increased lipophilicity and membrane permeability. The target compound’s difluoro design may offer a balance between potency and metabolic stability.

Heterocyclic Terminal Groups :

  • Thiophene (Patent Compound 3) increases lipophilicity but may predispose the compound to cytochrome P450-mediated metabolism.
  • Methoxymethyl furan (Target Compound) introduces polarity without sacrificing permeability, a strategic advantage for oral bioavailability.

Linker Flexibility: The pyrimidinyl-amino linker in patent compounds suggests a focus on kinase inhibition (common in quinoline-pyrimidine hybrids), whereas the target compound’s simpler structure may prioritize ease of synthesis and pharmacokinetic optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.